3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol
Overview
Description
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol is a heterocyclic compound that features a pyridine ring, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with phenyl isocyanate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar triazole and pyridine structure and have been studied for their biological activities.
Imidazo[1,5-a]pyridine derivatives: Known for their versatility and applications in various fields, including medicinal chemistry and materials science.
Uniqueness
3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol is unique due to its specific combination of a pyridine ring, a triazole ring, and a phenol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-11-5-1-3-9(7-11)12-15-13(17-16-12)10-4-2-6-14-8-10/h1-8,18H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTJSTFFPPFRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NN2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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